molecular formula C19H23NO2 B125026 4-[2-(Diethylamino)ethoxy]benzophenone CAS No. 796-77-0

4-[2-(Diethylamino)ethoxy]benzophenone

Cat. No. B125026
CAS RN: 796-77-0
M. Wt: 297.4 g/mol
InChI Key: GSTOOYJSPRJGDO-UHFFFAOYSA-N
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Description

4-[2-(Diethylamino)ethoxy]benzophenone is a chemical compound that has been studied for its potential applications in various fields, including photochemistry and as a photoinitiator. The compound is characterized by the presence of a benzophenone moiety linked to a diethylaminoethoxy group, which can influence its photophysical properties and reactivity .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the formation of intermediate products that are further modified to achieve the desired final compound. For instance, the synthesis of a β-amyloid aggregation inhibitor involved the one-pot synthesis of a benzofuran derivative, followed by acylation and treatment with diethylamine . Although not the same compound, this process illustrates the complexity and precision required in synthesizing compounds with similar functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[2-(Diethylamino)ethoxy]benzophenone can be determined using techniques such as X-ray diffraction analysis. For example, the structure of a hexaselenacyclooctane derivative was elucidated using this method, revealing the arrangement of atoms and the geometry of the molecule . Such structural information is crucial for understanding the chemical behavior and potential applications of the compound.

Chemical Reactions Analysis

The photochemistry of 4-[2-(Diethylamino)ethoxy]benzophenone involves the generation of radicals through hydrogen atom abstraction by the lowest triplet state of the initiator. The intermolecular and intramolecular character of this process has been analyzed, as well as the quenching of the ketyl radical by various substances . Additionally, compounds with enamino ketone structures have been shown to undergo photochemical reactions with benzophenone, leading to products like N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[2-(Diethylamino)ethoxy]benzophenone and related compounds are influenced by their molecular structure. The phosphorescence emission and lifetime of the lowest triplet state, as well as the effect of solvents on radical quenching, have been studied for the photoinitiator . These properties are essential for the practical use of the compound in applications such as photopolymerization processes.

Scientific Research Applications

Photoinitiator for Polymerization

4-[2-(Diethylamino)ethoxy]benzophenone has been studied for its role as a photoinitiator in the polymerization of methyl methacrylate (MMA). It demonstrates similar polymerization rates as other known photoinitiators and involves a compensation between its radical production rate and the reactivity of the generated radicals (Mateo et al., 1991).

Synthesis and Biochemical Studies

This compound has been used in the synthesis of phenolic metabolites of clomiphene, an antiestrogen drug. The studies focused on its preparation, electrophilicity, and effects in MCF 7 breast cancer cells, demonstrating its utility in the synthesis of complex organic molecules (Ruenitz et al., 1989).

Enhancing Carotenogenesis

Research has shown that amines including 4-[2-(Diethylamino)ethoxy]benzophenone can significantly impact carotenogenesis in Blakeslea trispora, a fungus used for commercial production of beta-carotene. The compound was found to increase lycopene accumulation, indicating its potential use in enhancing carotenoid production (Hsu et al., 1974).

Photochemistry Studies

The photochemistry of 4-[2-(Diethylamino)ethoxy]benzophenone has been extensively studied, particularly its behavior as a photoinitiator at 308 nm. This research includes the characterization of its phosphorescence emission and the study of radical generation and quenching, providing valuable insights into its photochemical properties (Costela et al., 1995).

Environmental Applications

This compound is also relevant in environmental studies, particularly in the context of its removal from water. Novel tertiary amine-functionalized adsorption resins have been developed for the efficient removal of benzophenone-4 (a related compound) from water, demonstrating the environmental applications of this class of compounds (Zhou et al., 2018).

properties

IUPAC Name

[4-[2-(diethylamino)ethoxy]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-20(4-2)14-15-22-18-12-10-17(11-13-18)19(21)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTOOYJSPRJGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80229792
Record name 4-(2-(Diethylamino)ethoxy)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80229792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Diethylamino)ethoxy]benzophenone

CAS RN

796-77-0
Record name [4-[2-(Diethylamino)ethoxy]phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(2-(Diethylamino)ethoxy)phenyl)phenylmethanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(Diethylamino)ethoxy)benzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(diethylamino)ethoxy]benzophenone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (4-(2-(DIETHYLAMINO)ETHOXY)PHENYL)PHENYLMETHANONE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33MKV7B37Z
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PC Ruenitz, RF Arrendale, WF Schmidt… - Journal of medicinal …, 1989 - ACS Publications
The triarylethylene antiestrogen clomiphene (1) was previously shownto undergo biotransformation to an active metabolite, 4-hydroxyclomiphene (2), and to3-methoxy-4-…
Number of citations: 31 pubs.acs.org
MD Crenshaw, H Zimmer - The Journal of Organic Chemistry, 1983 - ACS Publications
General Methods. Ultraviolet spectra (UV) were recorded by a Norelco Unicam Model 6P800A spectrometer. Wavelengths,^, are reported in millimicrons (µ). Infrared spectra (IR) were …
Number of citations: 12 pubs.acs.org
JL Mateo, P Bosch, AE Lozano - Macromolecules, 1994 - ACS Publications
Relative reactivities of radicals derived from several p-dimethylanilines toward the polymerization of butyl acrylate havebeen calculated. It was observed that the reactivity of the radicals …
Number of citations: 73 pubs.acs.org
S Jauk, R Liska - Macromolecular rapid communications, 2005 - Wiley Online Library
Bimolecular type‐II photoinitiators for radical photopolymerization suffer from a diffusion‐controlled limitation of reactivity and from deactivation by back electron transfer. Here, a very …
Number of citations: 61 onlinelibrary.wiley.com
ESC Wu, TE Cole, TA Davidson… - Journal of medicinal …, 1989 - ACS Publications
(3-Phenyl-7-flavonoxy) propanolamines have been shown to exhibit antihypertensive activity inspontaneously hypertensive rats. Although they are structurally similarto classical/3-…
Number of citations: 49 pubs.acs.org
WF Jarvis, DC Dittmer - The Journal of Organic Chemistry, 1983 - ACS Publications
Anhydrous sulfur dioxide reacts rapidly with 1-benzyl-l, 4-dihydronicotinamide to give a reduced species of sulfur dioxide, possibly HS02~, which can be trapped by reaction with …
Number of citations: 14 pubs.acs.org
MD Crenshaw - 1984 - search.proquest.com
Part IA Unreactive Phosphonate Carbanions--An X-ray Structure Determination. 1-Anilino-1-arylmethanephosphonates when reacted with base followed by the addition of an aldehyde …
Number of citations: 0 search.proquest.com

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